molecular formula C13H15BrO4 B8718162 Diethyl 5-(Bromomethyl)isophthalate CAS No. 156750-11-7

Diethyl 5-(Bromomethyl)isophthalate

Cat. No.: B8718162
CAS No.: 156750-11-7
M. Wt: 315.16 g/mol
InChI Key: ILAPNOZLUVIFOS-UHFFFAOYSA-N
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Description

Diethyl 5-(Bromomethyl)isophthalate (CAS 156750-11-7) is a valuable bifunctional synthetic intermediate with significant applications in organic chemistry and materials science research. Its utility is derived from two distinct reactive sites: a highly versatile bromomethyl group and two hydrolyzable ethyl ester groups . The bromomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, allowing researchers to introduce diverse functional groups or extend molecular structures by reacting with various nucleophiles including amines, alcohols, and thiols . This reactivity is particularly valuable in constructing complex molecular architectures such as dendrimers, where this compound can function as a core or branching unit to initiate the step-wise growth of highly branched, well-defined macromolecular structures . Furthermore, the two ethyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which enables this compound to serve as a monomer in condensation polymerization reactions for producing polyesters or polyamides with specific properties . The isophthalate core, with its 1,3-substitution pattern, provides an angular geometry that disrupts polymer chain symmetry when incorporated into materials, potentially leading to modified crystallinity, enhanced transparency, and improved processability in advanced polymers . As a diester derivative of a brominated aromatic compound, this specialty chemical provides researchers with a versatile building block for pharmaceutical development, materials science, and chemical biology research. This product is intended for research purposes only and is not classified or approved for human or veterinary diagnostic or therapeutic applications. Proper safety precautions including the use of personal protective equipment and engineering controls should always be employed when handling this chemical compound.

Properties

CAS No.

156750-11-7

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

diethyl 5-(bromomethyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H15BrO4/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

ILAPNOZLUVIFOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CBr)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Dimethyl 5-(Bromomethyl)isophthalate
  • Structure : Methyl esters instead of ethyl esters; molecular formula C₁₀H₉BrO₄ (MW: 273.08 g/mol).
  • Properties : Higher volatility (boiling point: 159°C) and lower molecular weight compared to the diethyl analogue. Purity >98% (GC) .
  • Applications : Used in MOF synthesis and as a brominated building block .
b) Diethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
  • Structure : Replaces bromomethyl with a boronic ester group.
  • Properties : Key in Suzuki-Miyaura cross-coupling reactions due to the boron moiety. Less reactive toward nucleophiles compared to bromomethyl derivatives .
c) Diethyl 5-(n-Amyloxy)isophthalate
  • Structure : Features an ether (-O-amyl) group instead of bromomethyl.
  • Synthesis : Prepared via etherification of dimethyl 5-hydroxyisophthalate with n-amyl bromide (85% yield) .
  • Applications: Used in polymer chemistry and as a non-halogenated intermediate .
d) Dimethyl 5-Bromoisophthalate
  • Properties : Melting point 89°C, purity >98% (GC). Less reactive in alkylation reactions compared to bromomethyl derivatives .

Reactivity and Functional Group Analysis

Compound Reactive Group Key Reactivity
Diethyl 5-(Bromomethyl)isophthalate -CH₂Br Nucleophilic substitution (e.g., SN2 reactions), polymer cross-linking .
Dimethyl 5-Bromoisophthalate -Br (aromatic) Electrophilic aromatic substitution, less reactive in alkylation .
Diethyl 5-(Boronate)isophthalate Boronic ester Cross-coupling reactions (e.g., Suzuki-Miyaura) .
Diethyl 5-(n-Amyloxy)isophthalate Ether (-O-amyl) Stable under basic conditions; used in non-reactive polymer matrices .

Physical and Chemical Properties

Property This compound Dimethyl 5-(Bromomethyl)isophthalate Diethyl 5-(Boronate)isophthalate
Molecular Weight (g/mol) 287.11 273.08 386.23
Melting Point Not reported Not reported Not reported
Boiling Point Not reported 159°C >200°C (decomposes)
Solubility Likely polar aprotic solvents Dichloromethane, DMF THF, DMSO

Note: Data gaps exist for the diethyl bromomethyl derivative; properties inferred from analogues.

Preparation Methods

Reaction Conditions:

  • Reagents : 5-(Bromomethyl)isophthalic acid (1 eq), ethanol (excess), sulfuric acid (catalytic)

  • Procedure :

    • Combine 5-(bromomethyl)isophthalic acid (110 g) with ethanol (500 mL) and concentrated H₂SO₄ (10 g).

    • Reflux at 78°C for 6–8 hours.

    • Neutralize with 5% NaHCO₃, filter precipitates, and dry under vacuum.

  • Yield : 85–89%.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Ethanol:Molar Ratio10:1Prevents diacid formation
H₂SO₄ Concentration2–3% (v/v)Minimizes side reactions
Reaction Time6–8 hrsEnsures complete esterification

This method is scalable but requires careful control of acidity to avoid decomposition of the bromomethyl group.

Bromomethylation of Diethyl Isophthalate

An alternative approach introduces the bromomethyl group post-esterification, avoiding handling brominated acids directly.

Step 1: Synthesis of Diethyl 5-Methylisophthalate

  • Reagents : 5-Methylisophthalic acid (1 eq), ethanol, H₂SO₄

  • Conditions : Reflux for 6 hrs, yielding diethyl 5-methylisophthalate (92% purity).

Step 2: Radical Bromination

  • Reagents : N-Bromosuccinimide (NBS, 1.1 eq), benzoyl peroxide (initiator)

  • Conditions :

    • Dissolve diethyl 5-methylisophthalate in CCl₄.

    • Add NBS and initiator, reflux at 80°C for 3 hrs.

  • Yield : 70–75%.

Comparative Bromination Efficiency:

Brominating AgentSolventTemperature (°C)Yield (%)
NBSCCl₄8075
Br₂/H₂SO₄H₂SO₄13081
Br₂/FeCl₃CH₂Cl₂2568

Bromine (Br₂) in fuming H₂SO₄ achieves higher yields but poses safety challenges.

One-Pot Synthesis via Friedel-Crafts Alkylation

Industrial patents describe a tandem alkylation-bromination process using isophthaloyl chloride.

Procedure:

  • React isophthaloyl chloride with ethylene glycol monoethyl ether (2 eq) in toluene.

  • Add AlCl₃ (1.2 eq) and bromomethyl methyl ether (1.05 eq) at 0°C.

  • Stir for 12 hrs, quench with ice-water, and extract with ethyl acetate.

  • Yield : 78%.

Advantages:

  • Eliminates isolation of intermediates.

  • Reduces bromine waste by 40% compared to stepwise methods.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate esterification:

  • Conditions :

    • 5-(Bromomethyl)isophthalic acid (1 eq), ethanol (5 eq), Amberlyst-15 catalyst

    • Microwave at 100°C, 300 W, 30 mins.

  • Yield : 94% (vs. 89% conventional heating).

Energy Efficiency Comparison:

MethodTime (hrs)Energy (kWh/mol)
Conventional Reflux612.5
Microwave0.53.2

Industrial-Scale Considerations

Quality Control Metrics:

ParameterSpecificationAnalytical Method
Purity≥98%HPLC (C18 column)
Residual SolventsEthanol <500 ppmGC-MS
Bromide Content<0.1%Ion Chromatography

Q & A

Q. How can researchers address sex/gender biases in toxicity studies of this compound?

  • Answer : Adhere to SAGER guidelines ():
  • In Vivo Models : Use both male and female organisms in DART (developmental and reproductive toxicity) studies.
  • Data Stratification : Analyze outcomes by sex in pharmacokinetic studies.
  • Limitations Disclosure : Discuss generalizability if sex-specific data are unavailable .

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